5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-20(14-5-3-2-4-6-14)17(21)16-19-11-15(22-16)12-7-9-13(18)10-8-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRLDLGEDIAMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the substituents. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorobenzoyl chloride with N-methyl-N-phenylglycine in the presence of a base can lead to the formation of the desired oxazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . It has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity. For instance, derivatives of similar oxazole compounds have shown promising results against lung cancer (A549) cells, with some modifications leading to enhanced efficacy by up to 276-fold compared to less optimized structures .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties . In vitro studies suggest that it may inhibit specific enzymes involved in neurodegenerative diseases, making it a candidate for treating conditions such as Alzheimer's disease. Its ability to engage with human neuroblastoma SH-SY5Y cells indicates potential therapeutic implications in neurobiology .
Pharmacological Tool
As a pharmacological tool, 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide serves in biochemical research to explore the mechanisms of action of various signaling pathways. It has been identified as a potent inhibitor of adenylate cyclase (AC), which is crucial in the regulation of intracellular signaling cascades related to sphingolipid-mediated disorders .
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide can be compared with other similar compounds, such as:
4-fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
5-(4-fluorophenyl)pyridine-3-carboxylic acid:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with applications in material science.
The uniqueness of 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide lies in its specific structural features and the diverse range of applications it offers, making it a valuable compound for further research and development.
Biological Activity
5-(4-Fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxazole ring structure, which contributes to its biological activity. The fluorophenyl group enhances its lipophilicity and may influence receptor interactions. The general structure is represented as follows:
Research indicates that 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide acts primarily as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been identified as a potent inhibitor of human acid ceramidase (hAC), which plays a crucial role in sphingolipid metabolism. Inhibition of hAC can lead to alterations in cellular signaling pathways associated with various diseases, including neurodegenerative disorders and cancer .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including neuroblastoma (SH-SY5Y) and breast cancer (MCF-7) cells. The IC50 values observed in these studies suggest that the compound effectively induces apoptosis in cancer cells through the activation of caspase pathways .
Neuroprotective Effects
In addition to its anticancer properties, 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide has been evaluated for neuroprotective effects. It was found to enhance neuronal survival in models of neurodegeneration, potentially through the modulation of sphingolipid metabolism . This property positions it as a candidate for further development in treating Alzheimer's disease and other neurodegenerative conditions.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the oxazole ring and the phenyl substituents significantly affect biological activity. For example:
| Compound Variant | Activity (IC50) | Notes |
|---|---|---|
| 5-(4-Fluorophenyl)-N-methyl-N-phenyl | 0.5 µM (neuroblastoma) | Potent hAC inhibitor |
| 5-(4-Chlorophenyl)-N-methyl-N-phenyl | 1.0 µM | Reduced potency compared to fluorine variant |
| 5-(Phenyl)-N-methyl-N-phenyl | 2.0 µM | Significantly less active |
These findings suggest that the presence and position of electron-withdrawing groups like fluorine can enhance the compound's interaction with target enzymes .
Case Studies
Case Study 1: Neuroblastoma Treatment
A study conducted on SH-SY5Y cells treated with the compound showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 0.5 µM. The mechanism was attributed to increased apoptosis rates and altered sphingolipid metabolism .
Case Study 2: Breast Cancer Models
In MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant growth inhibition. The study highlighted its potential as a therapeutic agent targeting estrogen receptor-positive breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
